molecular formula C10H9NO2 B024179 Methyl indole-6-carboxylate CAS No. 50820-65-0

Methyl indole-6-carboxylate

Cat. No.: B024179
CAS No.: 50820-65-0
M. Wt: 175.18 g/mol
InChI Key: AYYOZKHMSABVRP-UHFFFAOYSA-N
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Description

Methyl indole-6-carboxylate is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is known for its significant role in various chemical and biological processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl indole-6-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the palladium-catalyzed Larock indole synthesis, which uses an aryl iodide and an internal alkyne .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically involves heating phenylhydrazine with a suitable aldehyde or ketone under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, such as indole-6-carboxylic acid, reduced indole compounds, and substituted indoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl indole-6-carboxylate has been investigated for its potential as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including modulation of signaling pathways and induction of apoptosis. For example, certain indole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Inhibition of Enzymes
MIC has been identified as an inhibitor of several enzymes involved in disease processes:

  • Tryptophan dioxygenase : This enzyme plays a critical role in tryptophan metabolism, and its inhibition can affect serotonin levels, potentially impacting mood disorders and cancer .
  • Botulinum neurotoxin : MIC has been noted for its inhibitory effects on this neurotoxin, which is crucial for developing treatments against botulism .

Antibacterial and Antiviral Activities
Research has shown that MIC exhibits antibacterial properties, making it a candidate for developing new antibiotics. Additionally, it has demonstrated activity against the hepatitis C virus by inhibiting the NS5B polymerase, which is essential for viral replication .

Biological Research

Cell Biology Applications
In cell biology, MIC is used to study various cellular processes due to its ability to modulate cellular responses. It serves as a tool compound for investigating the effects of indole derivatives on cell signaling pathways and gene expression .

Neuroscience Studies
The compound's interaction with cannabinoid receptors (specifically CB2) suggests potential applications in neuroscience research, particularly in studying pain management and neuroinflammation .

Synthesis and Chemical Research

This compound acts as a versatile building block in organic synthesis. Its derivatives are utilized to create more complex molecules with potential therapeutic applications. The synthesis of MIC often involves standard organic reactions such as Fischer indolization and can lead to various functionalized indoles that are valuable in drug discovery .

Data Table: Applications Summary

Application Area Specific Uses Mechanism/Effect
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits cancer cell growth
Enzyme inhibitors (e.g., tryptophan dioxygenase)Alters tryptophan metabolism
Antibacterial agentsInhibits bacterial growth
Antiviral agents (e.g., hepatitis C virus NS5B)Prevents viral replication
Biological ResearchCell signaling studiesModulates cellular responses
Neuroscience applicationsInteracts with cannabinoid receptors
Chemical ResearchBuilding block for organic synthesisFacilitates synthesis of complex molecules

Case Studies

  • Anticancer Activity Study
    A study published in 2021 explored various indole derivatives, including MIC, for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the MIC structure significantly enhanced its cytotoxicity, highlighting its potential as a lead compound for further drug development .
  • Enzyme Inhibition Research
    In another study focusing on tryptophan dioxygenase inhibitors, MIC was evaluated alongside other compounds for its ability to modulate enzyme activity. The findings suggested that MIC could effectively reduce enzyme activity, thereby influencing serotonin levels and offering insights into mood regulation therapies .
  • Neuroscience Application
    Research examining the effects of cannabinoids on pain management included MIC as a test compound due to its interaction with CB2 receptors. The study demonstrated that MIC could reduce inflammation in animal models, suggesting potential therapeutic uses in chronic pain conditions .

Mechanism of Action

The mechanism of action of methyl indole-6-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylate
  • Indole-5-carboxylate
  • Indole-7-carboxylate

Uniqueness

Methyl indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl indole-6-carboxylate (MIC) is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of MIC, drawing from a variety of research studies and findings.

  • Molecular Formula : C₁₀H₉NO₂
  • Molecular Weight : 175.19 g/mol
  • CAS Number : 50820-65-0
  • Melting Point : 77 °C
  • Purity : ≥98.0% .

Synthesis of this compound

This compound is synthesized through various chemical methods that typically involve the reaction of indole derivatives with carboxylic acid derivatives. The presence of the carboxylate group enhances the reactivity of the indole nucleus, enabling further functionalization that can lead to a variety of biologically active compounds.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that MIC and its derivatives possess significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds derived from MIC have demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

CompoundCell Line TestedIC50 (µM)
MICHCT-1165.0
MICHeLa3.2
MICHT-294.5

These results suggest that MIC may act as a promising lead compound for developing new anticancer agents .

2. Antimicrobial Activity

Indole derivatives, including MIC, have shown antimicrobial properties against a variety of pathogens. In vitro studies indicate that MIC exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.

3. Anti-inflammatory Properties

The anti-inflammatory effects of MIC have been explored in several studies. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various indole derivatives, including MIC, on different cancer cell lines using the MTT assay. The results highlighted that MIC significantly inhibited cell proliferation in leukemia and breast cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Structure-Activity Relationship (SAR)

In a series of experiments focusing on SAR, modifications to the indole structure were systematically analyzed to enhance biological activity. It was found that substituents at specific positions on the indole ring could dramatically increase anticancer potency and selectivity against tumor cells . For example, introducing halogen groups at the C4 position improved binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl indole-6-carboxylate, and how are intermediates characterized?

this compound is synthesized via alkylation of indole derivatives followed by esterification or carboxylation. For example, it can be prepared from indole-6-carboxylic acid via esterification with methanol under acidic conditions. Intermediates are typically characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. Evidence from multi-step syntheses highlights the use of alkylation and hydrolysis steps to generate intermediates .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H-NMR (e.g., δ 7.46 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., δ 171.8 ppm for the carbonyl carbon) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 175.18 [M+H]+^+) confirm molecular weight .
  • IR spectroscopy : Stretching frequencies for ester C=O (~1725 cm1^{-1}) and indole N-H (~3400 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound in the lab?

The compound is classified as an irritant (Risk Phrase R36/37/38). Required precautions include:

  • Use of gloves, goggles, and lab coats (S36).
  • Immediate eye washing with water upon contact (S26) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrolysis of this compound to indole-6-carboxylic acid?

Hydrolysis using LiOH in THF/MeOH/H2_2O at 60°C for 6 hours achieves 95% yield. Variations in solvent ratios (e.g., THF:MeOH:water = 1:1:0.4) and reaction time (1–16 hours) impact yield and purity. Acidification with HCl precipitates the product, which is filtered and dried . Contradictory yields (85–95%) across studies suggest temperature and solvent stability are critical variables to optimize .

Q. How is this compound utilized in the design of bioactive compounds?

The compound serves as a precursor for tricyclic indole derivatives targeting protein inhibitors (e.g., Mcl-1). For example, coupling with phenols followed by saponification yields carboxylic acid derivatives that enhance binding affinity in drug candidates. Structural modifications at the 6-position improve pharmacokinetic properties .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Discrepancies in bond angles or torsional strains may arise from twinning or low-resolution data. Employing high-resolution synchrotron data and iterative refinement (e.g., Hirshfeld atom refinement) improves accuracy .

Q. How does this compound participate in fragment-based drug discovery?

The indole core acts as a privileged scaffold for fragment libraries. Its ester group allows for diversification via amide coupling or nucleophilic substitution. In silico docking studies (e.g., using AutoDock Vina) guide the design of analogs with enhanced binding to target proteins like kinases .

Q. Methodological Considerations

Q. What analytical techniques are recommended for purity assessment of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • TLC : Silica gel plates using ethyl acetate/hexane (1:3) as mobile phase.
  • Melting point analysis : Deviations from literature values (e.g., decomposition at >200°C) indicate impurities .

Q. How can regioselectivity challenges in indole functionalization be addressed?

Electrophilic substitution at the 6-position is favored due to the electron-donating methoxy group. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups (e.g., Boc protection) enhance selectivity .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Contradictions in chemical shifts may stem from solvent effects (e.g., DMSO vs. CDCl3_3) or tautomerism. Referencing deuterated solvent peaks and using 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in proton assignments .

Properties

IUPAC Name

methyl 1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYOZKHMSABVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348674
Record name Methyl indole-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50820-65-0
Record name Indole-6-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50820-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl indole-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxylic acid, methyl ester
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Synthesis routes and methods I

Procedure details

A solution of methyl E-4-(2-dimethylaminovinyl)-3-nitrobenzoate (5.58 g) in tetrahydrofuran (100 ml) was hydrogenated at 3.45 bar in the presence of 10% (w/w) palladium on carbon (1.1 g) for 35 min. The catalyst was removed by filtration through diatomaceous earth and the filtrate was evaporated. The residue was dissolved in ethyl acetate and the solution obtained was washed successively with 10% (v/v) hydrochloric acid, water, and brine; then dried (MgSO4) and evaporated to give methyl indole-6-carboxylate (3.32 g, 85%) as a white solid; NMR (80 MHz, CDCl3): 3.92(s, 3H, OCH3), 6.57(m, 1H, H3 -indole), 7.32(t, 1H, H2 -indole), 7.10(d, 1H, H4 -indole), 7.87(dd, 1H, H5 -indole), 8.16(broad s, 1H, H7 -indole).
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of indole-6-carboxylic acid (39.5 g, 245 mmol) in methanol (200 mL) and dichloromethane (750 mL) was added 2 M (trimethylsilyl)diazomethane in hexanes (160 mL, 320 mmol) dropwise over 1 hour. The reaction was stirred at room temperature overnight. The following day the reaction was concentrated to a thick brown crude oil that was diluted with ethyl acetate (500 mL) and washed with saturated aqueous sodium bicarbonate (2×200 mL), saturated aqueous sodium chloride (2×200 mL) and dried over sodium sulfate. The mixture was then filtered and the filtrate concentrated under reduced pressure to form a suspension. The suspension was filtered to provide 43 g of the desired compound as an off-white solid.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An ethereal solution of diazomethane (620 mL) was added slowly to a cooled, (−15° C.) stirred suspension of 6-indole carboxylic acid (45 g, 0.27 mol.) in diethyl ether (250 mL). Upon addition, the reaction mixture was stirred for a further 1 h at −15° C., after which the reaction was quenched by the slow addition of acetic acid (50 mL). The resultant mixture was then concentrated under reduced pressure, and the residue purified using flash chromatography on silica (60-120), using DCM as eluant.
Quantity
620 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1H-indole-6-carboxylic acid (10 g) in methanol (300 mL) was treated with concentrated sulfuric acid (0.5 mL) then heated on a steam bath for 10 hours. The solvent was removed under reduced pressure and the residue partitioned between saturated sodium bicarbonate solution (150 mL) and dichloromethane (150 mL). The aqueous layer was further extracted twice with dichloromethane (150 mL). The combined organics were dried over sodium sulfate then evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and pentane (7:3, v/v) to give the title compound (7.4 g) as a white solid, m.p. 79-81° C. MS: 176 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Iodomethane (0.75 mL, 12.0 mmol) was added to a suspension of indole-6-carboxylic acid (1.68 g, 10.5 mmol) and potassium carbonate (2.16 g, 15.7 mmol) in DMF (30 mL) under argon. The reaction was stirred at room temperature for 19 hr. The reaction was quenched with sat. NH4Cl and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel (0-60% EtOAc:Hexane). ESI-MS m/z 176 (MH)+.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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